Bis(adenosine)-5'-pentaphosphate

Description

Historical Context of Diadenosine Polyphosphate Discovery

The journey into the world of diadenosine polyphosphates began in the mid-20th century. In 1966, the first of these compounds, diadenosine tetraphosphate (B8577671) (Ap4A), was identified as a product of the reaction between ATP and lysyl-tRNA synthetase. frontiersin.org Initially, these molecules were considered by some as mere metabolic byproducts. However, subsequent research revealed their widespread presence across diverse life forms, from bacteria to mammals, hinting at more significant biological roles. nih.govpnas.orgfrontiersin.org Foundational studies in the 1980s were pivotal in highlighting that the levels of diadenosine polyphosphates, such as Ap4A, increase in response to various physiological and environmental stresses, leading to the formulation of the "alarmone hypothesis," which posits that these molecules act as intracellular signals of molecular stress. frontiersin.orgnih.gov

Classification and Nomenclature of Dinucleoside Polyphosphates

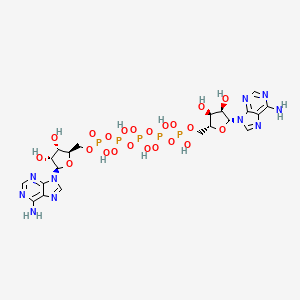

Bis(adenosine)-5'-pentaphosphate belongs to a broader family of compounds known as dinucleoside polyphosphates (NpnN'). laboratorynotes.com These molecules are characterized by a chemical structure consisting of two nucleoside moieties linked together by a chain of phosphate (B84403) groups. laboratorynotes.com The nucleosides can be identical, as in the case of diadenosine polyphosphates, or different, and can include adenosine (B11128), guanosine, uridine, or cytidine. laboratorynotes.com

The nomenclature for these compounds follows a systematic pattern. laboratorynotes.com The "di" prefix indicates two nucleoside units. The specific nucleoside is named, followed by the number of phosphate groups, and then "phosphate." A common abbreviation system is also used, where 'ApnA' denotes diadenosine polyphosphates, with 'n' representing the number of phosphate groups. laboratorynotes.com Therefore, this compound, with its five phosphate groups, is commonly referred to as Ap5A. nih.govoup.com

Table 1: Nomenclature and Classification of this compound (Ap5A)

| Category | Description |

| Chemical Family | Dinucleoside Polyphosphates (NpnN') |

| Specific Sub-family | Diadenosine Polyphosphates (ApnA) |

| Full Chemical Name | This compound |

| Common Abbreviation | Ap5A |

| General Structure | Two adenosine molecules linked by a five-phosphate chain at their 5' positions. |

| IUPAC Name | adenosine(5')pentaphospho(5')adenosine ebi.ac.uk |

Significance of this compound as a Biological Molecule

Once considered a scientific curiosity, Ap5A is now recognized as a multifaceted signaling molecule with significant biological roles. It is stored in secretory granules of cells like thrombocytes and chromaffin cells and is released into the extracellular space to influence a wide array of biological activities. sigmaaldrich.com

One of the most well-established functions of Ap5A is its role as a potent and specific inhibitor of the enzyme adenylate kinase (ADK). bioblast.atnih.govdrugbank.comnih.gov ADK is a key enzyme in cellular energy homeostasis, catalyzing the reversible reaction ATP + AMP ⇌ 2 ADP. drugbank.com By inhibiting ADK, Ap5A can significantly impact cellular nucleotide metabolism.

Beyond its intracellular role, Ap5A acts as an extracellular signaling molecule by interacting with purinergic receptors, a family of receptors that mediate cellular responses to extracellular nucleotides. nih.govnih.gov It has been shown to interact with various P2X and P2Y receptor subtypes. nih.gov Furthermore, evidence suggests the existence of specific receptors for diadenosine polyphosphates, distinct from conventional ATP receptors. nih.govnih.gov

The physiological consequences of Ap5A signaling are diverse and tissue-specific. In the cardiovascular system, it can modulate vascular tone, exhibiting both vasopressor and vasodilator actions. oup.comeurekaselect.com It is also a potent activator of cardiac ryanodine (B192298) receptors (RyR2), which are crucial for calcium release from the sarcoplasmic reticulum during cardiac muscle contraction. nih.gov This suggests a role for Ap5A in the physiological regulation of cardiac function, particularly under conditions of cellular stress. nih.gov

In the nervous system, Ap5A and other diadenosine polyphosphates are considered to have neurotransmitter-like activities. oup.com They can modulate synaptic transmission and have been shown to induce calcium entry into nerve terminals. nih.govnih.gov For instance, in cerebellar synaptosomes and granule cells, Ap5A can trigger the activation of CaMKII, a key protein in neuronal signaling. nih.gov

The concept of Ap5A as an "alarmone" is supported by observations that its intracellular concentrations can increase significantly during cellular stress. nih.gov This accumulation is thought to be a signal that helps cells adapt to adverse conditions. laboratorynotes.com

Table 2: Key Biological Roles and Research Findings on this compound (Ap5A)

| Biological Role | Detailed Research Findings |

| Enzyme Inhibition | Potent and specific competitive inhibitor of adenylate kinase (ADK), impacting cellular energy homeostasis. bioblast.atnih.govnih.gov |

| Purinergic Signaling | Acts as an agonist at various P2X and P2Y purinergic receptors. nih.gov Evidence for specific, non-ATP diadenosine polyphosphate receptors also exists. nih.govnih.gov |

| Cardiovascular Regulation | Modulates vascular tone. oup.comeurekaselect.com Potent activator of cardiac ryanodine receptors (RyR2), suggesting a role in regulating cardiac muscle contraction, especially during stress. nih.gov |

| Neuronal Modulation | Exhibits neurotransmitter-like properties, influencing synaptic transmission. oup.com Induces calcium influx in neuronal terminals and activates signaling proteins like CaMKII. nih.govnih.gov |

| Stress Response | Functions as an "alarmone," with its concentration increasing under cellular stress conditions to signal and mediate adaptive responses. laboratorynotes.comnih.gov |

Structure

2D Structure

Properties

CAS No. |

41708-91-2 |

|---|---|

Molecular Formula |

C20H29N10O22P5 |

Molecular Weight |

916.4 g/mol |

IUPAC Name |

bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C20H29N10O22P5/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |

InChI Key |

OIMACDRJUANHTJ-XPWFQUROSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |

Other CAS No. |

41708-91-2 |

Synonyms |

Ap5A diadenosine pentaphosphate P(1),P(5)-bis(5'-adenosyl)pentaphosphate P(1),P(5)-di(adenosine-5'-)pentaphosphate |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation Pathways of Bis Adenosine 5 Pentaphosphate

Identification of De Novo Synthesis Pathways

The de novo synthesis of ApnAs, including Ap5A, is intrinsically linked to fundamental cellular processes. These compounds were first recognized as byproducts of ATP synthesis and protein synthesis. bohrium.com A primary pathway for their formation is considered a side reaction of the aminoacyl-tRNA synthetase-catalyzed amino acid activation during protein synthesis. jenabioscience.com In this process, an amino acid is activated by reacting with ATP to form an aminoacyl-AMP intermediate. This highly reactive intermediate can then react with another ATP molecule instead of its intended tRNA target, leading to the formation of diadenosine tetraphosphate (B8577671) (Ap4A). Subsequent enzymatic steps can then extend the polyphosphate chain to form Ap5A and other longer-chain ApnAs. jenabioscience.com Various ligases have been identified that can catalyze the synthesis of these compounds, which accumulate in cells, particularly under conditions of stress, leading to their classification as "alarmones"—molecules that signal a cellular alarm state. nih.gov

Enzyme-Catalyzed Formation Mechanisms

Several enzymes, primarily ligases that utilize ATP, have been shown to catalyze the formation of Ap5A and related dinucleoside polyphosphates. These reactions typically involve the formation of an adenylated intermediate.

Acetyl-CoA synthetase (ACS) is a ligase that catalyzes the formation of acetyl-CoA from acetate (B1210297), Coenzyme A (CoA), and ATP. wikipedia.orgebi.ac.uk The reaction proceeds in two steps, the first of which is the formation of an acetyl-AMP intermediate from acetate and ATP. ebi.ac.ukyoutube.com This adenylated intermediate is a key feature of the catalytic mechanism. While the primary role of ACS is central to metabolism by producing acetyl-CoA for pathways like the TCA cycle and fatty acid synthesis, its capacity to generate an activated AMP moiety is relevant to the synthesis of adenylylated nucleotides. wikipedia.org However, direct synthesis of Ap5A by Acetyl-CoA synthetase is less documented than by other related enzymes.

Phosphoglycerate kinase (PGK) is a crucial enzyme in central metabolism, found in all living organisms. nih.govwikipedia.org It catalyzes the reversible transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate to ADP, producing 3-phosphoglycerate (B1209933) and ATP. wikipedia.org This reaction is a key ATP-generating step in glycolysis and operates in reverse during gluconeogenesis and the Calvin cycle in photosynthetic organisms. nih.govwikipedia.org The primary role of PGK is therefore directly related to the synthesis of the fundamental nucleotide, ATP, from ADP. mdpi.com While it is a key player in maintaining the cellular pool of adenine (B156593) nucleotides, direct involvement in the synthesis of dinucleoside polyphosphates like Ap5A has not been established. In experimental settings, Ap5A has been used as a tool to inhibit adenylate kinase without significantly altering the activity of phosphoglycerate kinase. nih.gov

Acyl-CoA synthetase from Pseudomonas fragi has been shown to catalyze the synthesis of both adenosine (B11128) 5′-tetraphosphate (p4A) and Ap5A. nih.govnih.gov This enzyme can synthesize Ap5A using p4A as a substrate. nih.govnih.gov The relative activity for the synthesis of p4A compared to Ap5A was found to be approximately 40. nih.gov This demonstrates that, in addition to their primary role in activating fatty acids for metabolic pathways, some Acyl-CoA synthetases possess the catalytic capability to produce dinucleoside polyphosphates. researchgate.netwikipedia.org

| Enzyme | Substrate(s) | Product(s) | Organism | Reference |

|---|---|---|---|---|

| Acyl-CoA Synthetase | ATP, Tri/Tetrapolyphosphate | p4A, p5A | Pseudomonas fragi | nih.gov |

| Acyl-CoA Synthetase | p4A | Ap5A | Pseudomonas fragi | nih.govnih.gov |

| Acyl-CoA Synthetase | ATP | Ap4A | Pseudomonas fragi | nih.gov |

Aminoacyl-tRNA synthetases (aaRSs) are universally distributed enzymes essential for protein synthesis. nih.govuark.edu Their canonical function is to attach the correct amino acid to its corresponding tRNA molecule, a process known as tRNA "charging". wikipedia.org This reaction occurs in two steps, with the first being the activation of an amino acid by ATP to form an aminoacyl-adenylate (aminoacyl-AMP) intermediate. nih.gov

The formation of this reactive intermediate is the basis for the synthesis of ApnAs. Diadenosine polyphosphates are considered by-products of this tRNA-aminoacylation pathway. jenabioscience.com The enzyme-bound aminoacyl-AMP can react with a molecule of ATP, which acts as a nucleophile, to produce Ap4A. This Ap4A can then serve as a substrate for further phosphate transfers, leading to the generation of Ap5A and Ap6A. jenabioscience.com For example, Leucyl-tRNA synthetase from Bacillus stearothermophilus has been demonstrated to effectively catalyze the synthesis of both Ap4A and Ap5A. tandfonline.com

| Enzyme | Product(s) | Organism | Reference |

|---|---|---|---|

| Leucyl-tRNA synthetase | Ap4A, Ap5A | Bacillus stearothermophilus | tandfonline.com |

| General Aminoacyl-tRNA synthetases | Ap4A, Ap5A, Ap6A | General | jenabioscience.com |

In plants, several ligases have been identified that contribute to the synthesis of diadenosine polyphosphates. These include certain aminoacyl-tRNA synthetases and other ligases involved in specialized metabolic pathways. Specifically, phenylalanyl-tRNA synthetase and seryl-tRNA synthetase have been shown to catalyze the formation of Ap4A and other adenylylated derivatives. nih.gov

Another notable plant enzyme is 4-coumarate:CoA ligase (4CL), which is involved in the phenylpropanoid pathway. nih.gov This enzyme has been shown to synthesize various mono- and diadenosine polyphosphates, including Ap4A. researchgate.net In the absence of its primary substrate, Coenzyme A, 4CL can function as an Ap4A synthetase, using ATP as a substrate. researchgate.net This highlights that plant ligases, beyond their primary metabolic roles, possess the catalytic flexibility to synthesize these important signaling molecules. nih.gov

Substrate Requirements and Optimal Reaction Conditions for Ap5A Synthesis

The primary enzymatic pathway for the biosynthesis of Bis(adenosine)-5'-pentaphosphate (Ap5A) is catalyzed by aminoacyl-tRNA synthetases (aaRS), a universally distributed family of enzymes essential for protein synthesis. The formation of Ap5A occurs via a "back reaction" of the first step of aminoacyl-tRNA synthesis. In the canonical reaction, aaRS catalyzes the formation of an enzyme-bound aminoacyl-adenylate from an amino acid and Adenosine triphosphate (ATP), releasing pyrophosphate (PPi). However, under certain conditions, this intermediate can react with a second molecule of ATP, instead of a tRNA, to synthesize Ap5A.

The synthesis reaction can be summarized as follows:

E + aa + ATP ⇌ E-[aa-AMP] + PPi

E-[aa-AMP] + ATP ⇌ E + aa + Ap5A

Key components required for this synthesis are:

Enzymes : Aminoacyl-tRNA synthetases are the principal catalysts. While other enzymes like adenylate kinase are central to nucleotide metabolism, they are typically inhibited by Ap5A rather than being responsible for its synthesis.

Substrates : The essential substrate for the reaction is Adenosine triphosphate (ATP) , which serves as both the precursor for the adenylate group in the intermediate and as the attacking molecule to form the final Ap5A product. An amino acid is also required to form the necessary enzyme-bound aminoacyl-adenylate intermediate.

Cofactors and Enhancers : The synthesis of dinucleoside polyphosphates by aaRS is significantly influenced by divalent cations. The initial rate of synthesis by several prokaryotic and eukaryotic aminoacyl-tRNA synthetases can be greatly enhanced by the presence of Zinc (Zn²⁺) . Additionally, Magnesium (Mg²⁺) is a known critical cofactor for enzymes that bind ATP and is observed to be part of the enzyme-Ap5A complex, suggesting its importance in stabilizing the substrates and the enzyme structure.

Optimal reaction conditions such as pH and temperature for Ap5A synthesis are not extensively defined in the literature. However, studies on the partial reactions of specific aminoacyl-tRNA synthetases provide some insight. For instance, arginyl-tRNA synthetase from E. coli exhibits different pH optima for its distinct functions, with the pyrophosphorolysis reaction (the reverse of the activation step) having an optimum at pH 6.1. This suggests that the conditions favoring the back reaction to produce Ap5A may be neutral to slightly acidic.

Table 1: Substrate and Cofactor Requirements for Ap5A Synthesis by Aminoacyl-tRNA Synthetases This table is interactive and can be sorted by clicking on the column headers.

| Component | Type | Role in Synthesis | Citation |

|---|---|---|---|

| Aminoacyl-tRNA Synthetases | Enzyme | Catalyzes the formation of Ap5A through a back reaction. | |

| Adenosine triphosphate (ATP) | Substrate | Provides both adenosine monophosphate moieties for the final molecule. | |

| Amino Acids | Substrate | Required for the formation of the E-[aa-AMP] intermediate. | |

| Zinc (Zn²⁺) | Cofactor/Enhancer | Greatly enhances the initial rate of synthesis for some aaRS. |

Regulation of this compound Biosynthesis in Cellular Contexts

The biosynthesis of Ap5A within cells is not constitutive but is tightly regulated by cellular conditions, primarily substrate availability and environmental stress. This regulation positions Ap5A as a signaling molecule, or "alarmone," that accumulates when the cell deviates from homeostasis.

Regulation by Substrate Availability: The synthesis of Ap5A is directly dependent on the intracellular concentration of its precursor, ATP. Most cells maintain a high concentration of ATP, averaging around 4.4 mM, which far exceeds the micromolar amounts needed for most energy-requiring reactions. This high basal level of ATP ensures that it is readily available to participate in the back reaction of aminoacyl-tRNA synthetases to form Ap5A, particularly when other regulatory conditions are met. Cellular energy states that lead to fluctuations in the ATP pool can, therefore, directly impact the rate of Ap5A synthesis.

Regulation by Cellular Stress: A primary factor driving the accumulation of Ap5A is cellular stress. The intracellular concentration of dinucleoside polyphosphates, including Ap5A and the related diadenosine tetraphosphate (Ap4A), is known to increase significantly in response to various stressors, most notably oxidative stress.

Oxidative Stress : This condition, marked by an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a potent trigger for Ap5A production. Oxidative stress can affect cellular metabolism and enzyme function, potentially altering the activity of aminoacyl-tRNA synthetases to favor Ap5A synthesis. The resulting increase in Ap5A concentration allows it to act as an intracellular messenger that can modulate the function of other proteins to help the cell adapt to the stressful conditions. For example, elevated Ap5A levels under stress can regulate ion channels like the cardiac ryanodine (B192298) receptor (RyR2).

The role of Ap5A as a stress alarmone suggests that its synthesis is a controlled response, allowing the cell to translate metabolic or environmental distress signals into a chemical message that can trigger protective or adaptive pathways.

Occurrence and Intracellular Localization of this compound

This compound is found across various cell types and organisms, with particularly high concentrations observed in metabolically active or secretory tissues in mammals. Its specific subcellular compartmentalization is critical to its function as both a stored signaling molecule and an intracellular regulator.

Occurrence in Tissues: Ap5A has been identified in several mammalian tissues, indicating a widespread, though specific, distribution. Notable examples include:

Bovine Adrenal Medulla : This tissue contains significant amounts of Ap5A.

Human Myocardial Tissue : The presence of Ap5A in the heart suggests a role in cardiovascular function.

Neuronal Cells and Nerves : Ap5A is found in neuronal cells and can act as an agonist at P2X receptors in nerve fibers, such as the rat vagus nerve.

Thrombocytes (Platelets) : Blood platelets are known to store and release diadenosine polyphosphates.

Intracellular Localization: Within cells, Ap5A is not uniformly distributed. Instead, it is concentrated in specific organelles and compartments, which supports its diverse biological roles.

Secretory Granules : The highest known concentrations of Ap5A are found within the chromaffin granules of the bovine adrenal medulla. In these storage vesicles, the concentration can be approximately 30 times higher than in the cytosol, reaching levels around 6 mM. This localization in secretory granules, along with its presence in platelets and neuronal cells, indicates that Ap5A can be released into the extracellular space to act as a signaling molecule.

Cytosol : Ap5A is present in the cytosol, where it can interact with various enzymes and signaling proteins. The enzymes responsible for its synthesis, aminoacyl-tRNA synthetases, are abundant in this compartment.

Mitochondria : Ap5A is known to be a potent inhibitor of mitochondrial adenylate kinase, which implies its presence and regulatory role within this organelle. The existence of a distinct mitochondrial set of aminoacyl-tRNA synthetases further supports the capacity for Ap5A synthesis within mitochondria.

Nucleus : Aminoacyl-tRNA synthetases have also been found to form a multi-enzyme complex within the nucleus, suggesting that Ap5A could potentially be synthesized and have functions in this compartment as well.

Table 2: Occurrence and Subcellular Concentration of Ap5A This table is interactive and can be sorted by clicking on the column headers.

| Tissue/Organism | Subcellular Location | Reported Concentration | Citation |

|---|---|---|---|

| Bovine Adrenal Medulla | Whole Tissue | 0.1 ± 0.05 µmol/g | |

| Bovine Adrenal Medulla | Chromaffin Granules | 32 nmol/mg protein (~6 mM) | |

| Bovine Adrenal Medulla | Cytosol | ~30-fold lower than granules | |

| Human Myocardium | Whole Tissue | Present, quantifiable levels |

Enzymatic Degradation and Hydrolytic Mechanisms of Bis Adenosine 5 Pentaphosphate

Characterization of Specific Hydrolases and Phosphatases Acting on Ap5A

The breakdown of Ap5A is carried out by a diverse group of enzymes, each with specific mechanisms and cellular roles. These include members of the Nudix hydrolase superfamily, diphosphoinositol polyphosphate phosphohydrolases, and various ectoenzymes and intracellular soluble enzymes.

Nudix hydrolases, also known as nucleoside diphosphate-linked moiety-X hydrolases, are a large family of enzymes that catalyze the hydrolysis of a variety of nucleoside diphosphate (B83284) derivatives. These enzymes are characterized by a conserved 23-amino-acid sequence known as the Nudix box (GX5EX7REUXEEXGU). nih.govnih.gov Several members of this family are capable of hydrolyzing dinucleoside polyphosphates (ApnAs), including Ap5A. shef.ac.uk

Nudix hydrolases typically act on the pyrophosphate bond of their substrates. nih.gov Their catalytic activity is dependent on the presence of divalent cations, such as Mg2+ or Mn2+, which play a crucial role in coordinating the phosphate (B84403) groups and facilitating nucleophilic attack by a water molecule. nih.govnih.gov The specificity of different Nudix hydrolases for various ApnAs is determined by the specific amino acid residues within their active sites, which accommodate the nucleoside and polyphosphate chain moieties of the substrate.

The pnhA gene in Pasteurella multocida encodes for a Nudix hydrolase, PnhA, which exhibits a preference for diadenosine pentaphosphate, hydrolyzing it into ATP and ADP. nih.gov

Diphosphoinositol polyphosphate phosphohydrolase 1 (DDP1), a member of the Nudix hydrolase family, is a versatile enzyme with pyrophosphatase activity towards several classes of molecules, including diphosphoinositides, dinucleotides, and inorganic polyphosphates. nih.govpsu.edu In the context of dinucleoside polyphosphates, DDP1 from Saccharomyces cerevisiae has been shown to hydrolyze Ap5A and diadenosine hexaphosphate (Ap6A). nih.gov

The activity of DDP1 on Ap5A contributes to the regulation of cellular levels of this signaling molecule. The enzyme's ability to act on multiple substrate types suggests its involvement in a broader network of phosphate-based signaling and metabolism. psu.edu The catalytic mechanism of DDP1, like other Nudix hydrolases, involves the cleavage of a pyrophosphate bond. nih.gov

The metabolism of Ap5A is not confined to the intracellular environment. Ectoenzymes, which are located on the outer surface of the cell membrane with their active sites facing the extracellular space, play a crucial role in the degradation of extracellular Ap5A. These enzymes are part of a broader system that regulates purinergic signaling by controlling the levels of extracellular nucleotides and nucleosides.

Key ectoenzymes involved in the degradation of adenine (B156593) nucleotides include ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and ecto-5'-nucleotidase. These enzymes can sequentially hydrolyze ATP and ADP, which are products of Ap5A cleavage, ultimately leading to the formation of adenosine (B11128). The activity of these ectoenzymes ensures that the signaling effects of extracellular Ap5A and its breakdown products are spatially and temporally controlled. The release of soluble ecto-enzymes, such as ATPase and 5′-nucleotidase, can be stimulated by factors like shear stress on vascular endothelial cells.

Within the cell, the degradation of Ap5A is primarily carried out by soluble enzymes present in the cytoplasm. The cytosolic fraction of cells contains enzymatic activities that can efficiently hydrolyze Ap5A. For instance, in bovine adrenal medulla, the cytosolic fraction contains enzymes that degrade Ap5A with a Michaelis constant (Km) of approximately 13 µM, indicating a high affinity for this substrate. nih.gov These intracellular enzymes are essential for maintaining the basal levels of Ap5A and for rapidly clearing any excess that may arise in response to cellular stress or other stimuli.

Symmetrical Versus Asymmetrical Cleavage Pathways of Ap5A

The enzymatic hydrolysis of Ap5A can proceed through two distinct pathways, yielding different products. These pathways are defined by the point of cleavage within the pentaphosphate chain and are catalyzed by different types of enzymes.

Symmetrical Cleavage: In this pathway, the central pyrophosphate bond of Ap5A is cleaved, resulting in the formation of two molecules of adenosine diphosphate (ADP) and one molecule of inorganic phosphate (Pi). This mode of degradation is characteristic of certain dinucleoside polyphosphate hydrolases.

Asymmetrical Cleavage: This pathway involves the cleavage of a phosphodiester bond at a position other than the central pyrophosphate linkage. The most common asymmetrical cleavage of Ap5A yields one molecule of adenosine triphosphate (ATP) and one molecule of adenosine diphosphate (ADP). This type of cleavage has been observed for several Nudix hydrolases. nih.gov For example, an enzyme from prokaryotes has been identified that asymmetrically cleaves diadenosine tetraphosphate (B8577671) (Ap4A) to AMP and ATP, a mechanism previously thought to be exclusive to eukaryotes.

The specific cleavage pathway employed can have significant physiological consequences, as the products (ADP and ATP) are themselves important signaling molecules and energy sources.

| Cleavage Pathway | Enzyme Type | Products |

| Symmetrical | Dinucleoside polyphosphate hydrolases | 2 ADP + Pi |

| Asymmetrical | Nudix hydrolases | ATP + ADP |

Regulatory Mechanisms Controlling Ap5A Degradation

The degradation of Ap5A is a tightly regulated process to ensure that its intracellular and extracellular concentrations are maintained within a narrow and appropriate range for its signaling functions. The primary regulatory control lies at the level of the degrading enzymes themselves.

The expression and activity of the hydrolases that act on Ap5A can be modulated by various cellular signals and environmental cues. For example, the levels of these enzymes may be altered in response to cellular stress, changes in metabolic state, or the presence of inflammatory signals.

Furthermore, the subcellular localization of both Ap5A and its degrading enzymes provides a crucial layer of regulation. For instance, the storage of Ap5A in specific cellular compartments, such as chromaffin granules in the adrenal medulla, sequesters it from the cytosolic hydrolases. nih.gov Its degradation is then initiated upon its release from these storage vesicles into the cytosol or the extracellular space.

The availability of cofactors, such as divalent cations (e.g., Mg2+), which are essential for the activity of many Ap5A-degrading enzymes, can also influence the rate of its catabolism. nih.gov Finally, the presence of endogenous inhibitors or activators of these hydrolases could provide another level of fine-tuning for Ap5A degradation, although specific examples directly related to Ap5A are still under investigation.

Identification of Ap5A Catabolic Products

The enzymatic breakdown of Bis(adenosine)-5'-pentaphosphate (Ap5A) results in various catabolic products, the nature of which is contingent upon the specific enzyme involved and its mechanism of action. Research across different biological systems has identified several key products resulting from the hydrolytic cleavage of the polyphosphate chain of Ap5A.

Detailed research findings have shown that the degradation of Ap5A can proceed through different pathways, yielding adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP) as primary products. For instance, the PnhA enzyme, a member of the Nudix hydrolase superfamily from Pasteurella multocida, preferentially hydrolyzes Ap5A to generate ATP and ADP researchgate.net. Nudix hydrolases are a broad family of enzymes known to act on organic pyrophosphates, and their action on dinucleoside polyphosphates like Ap5A typically results in ATP as one of the main products researchgate.net.

In other systems, the degradation of Ap5A can lead to the formation of AMP. Studies on bovine adrenal medulla have demonstrated that enzymatic degradation of Ap5A by phosphodiesterase ultimately yields AMP nih.gov. Furthermore, the cytosolic fraction of these cells also contains enzymes capable of degrading Ap5A nih.gov.

In rat brain synaptosomes, Ap5A is hydrolyzed by ecto-enzymes nih.gov. The combined action of these ecto-nucleotidases, along with an ATP diphosphohydrolase and a 5'-nucleotidase, can lead to the complete breakdown of Ap5A to adenosine in the synaptic cleft nih.gov.

The catabolism of Ap5A is not limited to these products. For example, a diadenosinetetraphosphatase purified from Escherichia coli is capable of hydrolyzing Ap5A, and its mechanism consistently produces a nucleoside diphosphate as one of the products nih.gov. While the specific products for Ap5A hydrolysis by this enzyme were not detailed, the hydrolysis of the related compound diadenosine triphosphate (Ap3A) by the same enzyme yields ADP and AMP nih.gov.

The following table summarizes the identified catabolic products of Ap5A degradation by various enzymes from different sources.

| Enzyme/Enzyme Source | Source Organism/Tissue | Catabolic Products of Ap5A |

| PnhA (Nudix Hydrolase) | Pasteurella multocida | ATP, ADP researchgate.net |

| Phosphodiesterase | Bovine Adrenal Medulla | AMP nih.gov |

| Ecto-enzymes | Rat Brain Synaptosomes | Complete hydrolysis to Adenosine nih.gov |

| Diadenosinetetraphosphatase | Escherichia coli | A nucleoside diphosphate is always formed nih.gov |

Structural Biology and Biophysical Characterization of Bis Adenosine 5 Pentaphosphate and Its Complexes

Protein-Ligand Complex Structures Involving Ap5A

The primary method for elucidating the precise binding mode of Ap5A to its target enzymes has been X-ray crystallography. These studies have revealed how this bisubstrate inhibitor simultaneously occupies both the ATP and AMP binding sites of enzymes like adenylate kinase.

X-ray crystallography has been instrumental in determining the atomic and molecular structure of Ap5A in complex with various enzymes. nih.gov This technique provides high-resolution three-dimensional structures, offering a static yet detailed snapshot of the enzyme-inhibitor interactions. nih.govbiologiachile.clresearchgate.net

Crystal structures of adenylate kinase (AK) from different species, including Escherichia coli and Bacillus stearothermophilus, have been solved with Ap5A bound. rcsb.orgnih.gov These structures consistently show that Ap5A, a molecule composed of two adenylyl groups linked by a five-phosphate chain, effectively mimics the substrates ATP and AMP. nih.gov The inhibitor binds in a manner that locks the enzyme in a closed conformation, which is believed to be essential for catalysis but is rendered inactive by the non-hydrolyzable nature of Ap5A in this state. nih.gov The presence of Ap5A often facilitates crystallization by stabilizing a more rigid, closed conformation of the enzyme. nih.gov

The resolution of these crystal structures is a key determinant of the level of detail that can be observed. High-resolution structures, such as the 1.6 Å resolution structure of Bacillus stearothermophilus adenylate kinase with bound Ap5A, provide precise information about bond lengths, angles, and the positions of individual atoms. rcsb.org

| Enzyme | Organism | PDB ID | Resolution (Å) | Key Findings |

|---|---|---|---|---|

| Adenylate Kinase | Bacillus stearothermophilus | 1ZIN | 1.60 | Revealed a partially open lid domain and the geometry of metal ion coordination. rcsb.org |

| Adenylate Kinase | Escherichia coli | 1AKE | 2.30 | Showed the inhibitor binding in the active site, inducing a closed conformation. nih.gov |

| pfSMCnbd | Pyrococcus furiosus | 3KTA | 1.60 | Demonstrated Ap5A binding to both the canonical ATP site and a secondary site involving the Q-loop. kanazawa-u.ac.jpnih.gov |

The crystal structures of enzyme-Ap5A complexes have been pivotal in identifying the specific binding pockets and the key amino acid residues that interact with the inhibitor. In adenylate kinase, Ap5A spans across the active site, with one adenosine (B11128) moiety occupying the ATP-binding site (often associated with the LID domain) and the other in the AMP-binding site (NMP domain). nih.gov

In the ATP-binding site, the interactions typically involve the adenine (B156593) base, the ribose, and the terminal phosphate (B84403) groups of the Ap5A molecule. For instance, in the structure of pfSMCnbd (the nucleotide-binding domain of a structural maintenance of chromosomes protein), the adenine of the ATP-mimicking part of Ap5A forms hydrogen bonds with the main chain of several residues. kanazawa-u.ac.jp The phosphate chain is often stabilized by interactions with a P-loop (Walker A motif) and a conserved arginine finger. kanazawa-u.ac.jp

The AMP-binding site also displays specific interactions. The second adenosine moiety of Ap5A is positioned to interact with residues in this pocket. In some ABC transporters, a second binding site involving the conserved Q-loop glutamine has been identified as interacting with the AMP-mimicking portion of Ap5A. nih.gov

| Enzyme Domain/Motif | Interacting Part of Ap5A | Key Interacting Residues/Motifs | Reference |

|---|---|---|---|

| ATP-binding site (LID domain in AK) | Adenosine 1 and γ, δ, ε phosphates | P-loop (Walker A motif), Arginine finger (e.g., R59 in pfSMCnbd) | kanazawa-u.ac.jp |

| AMP-binding site (NMP domain in AK) | Adenosine 2 and α, β phosphates | Specific residues within the NMP domain | nih.gov |

| Q-loop | AMP-mimicking portion | Conserved Glutamine (e.g., Q424 in MsbA) | nih.gov |

Solution State Structural and Dynamic Analysis

While X-ray crystallography provides a high-resolution static picture, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for studying the structure and dynamics of Ap5A-enzyme complexes in solution, which more closely mimics the physiological environment.

NMR spectroscopy has been a powerful tool to probe the interactions between Ap5A and enzymes in solution. nih.govpnas.org ³¹P NMR studies have been particularly insightful, as they can monitor the chemical environment of each of the five phosphate groups in the Ap5A chain. nih.gov

Studies on porcine adenylate kinase showed that while free Ap5A has a symmetric ³¹P NMR spectrum, binding to the enzyme causes the signals to split, indicating an asymmetric binding mode. pnas.orgnih.gov This asymmetry is further enhanced in the presence of Mg²⁺ ions. pnas.orgnih.gov ¹H NMR has also been used to observe changes in the chemical shifts of the adenosine protons upon binding, providing further evidence for the specific interactions within the binding pockets. nih.gov For instance, a significant downfield shift of the C2-H resonance of one of the adenine bases upon binding to porcine adenylate kinase was observed. nih.gov

Recent studies combining NMR with other techniques like Electron Paramagnetic Resonance (EPR) spectroscopy on E. coli adenylate kinase have provided further details on the conformational states of the enzyme when bound to Ap5A versus other ligands like diadenosine tetraphosphate (B8577671) (Ap4A). diva-portal.orgacs.org These studies confirm that Ap5A binding leads to a predominantly closed enzyme conformation in solution. diva-portal.orgacs.org

The binding of Ap5A to enzymes like adenylate kinase induces significant conformational changes. The enzyme transitions from a more flexible "open" state in its apo form to a more rigid "closed" state upon binding the inhibitor. mdpi.com This transition involves large-scale domain movements, where the LID and NMP domains close over the active site to sequester the bound ligand from the solvent. mdpi.comnih.gov

This induced-fit mechanism is thought to be a key feature of the catalytic cycle of adenylate kinase. nih.gov The energy from the binding of the substrates is used to drive the conformational change to the catalytically competent closed state. nih.gov Ap5A, by mimicking the two substrates, effectively traps the enzyme in this closed conformation. nih.gov

Studies on Deinococcus radiodurans 1-deoxy-d-xylulose (B118218) 5-phosphate synthase (DXPS) have also revealed significant conformational changes upon ligand binding, highlighting that such large-scale movements are a common feature in enzymes that bind multiple substrates. nih.gov While not directly studying Ap5A, this research underscores the importance of conformational dynamics in enzyme function, which is a principle well-illustrated by the interaction of Ap5A with adenylate kinase. nih.gov

Computational Modeling and Molecular Dynamics Simulations

Computational approaches, particularly molecular dynamics (MD) simulations, have become indispensable for studying the dynamic nature of enzyme-ligand interactions that are often difficult to capture with experimental methods alone. usf.edursc.org

MD simulations of adenylate kinase, both in its apo form and in complex with Ap5A, have provided valuable insights into the conformational landscape and the mechanism of domain closure. nih.govpsu.edunih.gov These simulations can model the movement of the enzyme at an atomic level over time, revealing the pathways of conformational transitions. nih.gov

Studies have shown that even in the absence of a ligand, adenylate kinase can sample conformations that are close to the closed state, suggesting a "conformational selection" mechanism may also play a role, where the ligand binds to and stabilizes a pre-existing closed or near-closed conformation. nih.govpnas.org When Ap5A is bound, the simulations show that the closed conformation is strongly favored, with a significant energy barrier to opening, which explains the potent inhibitory effect of Ap5A. pnas.org These computational models complement experimental data by providing a dynamic view of how Ap5A binding stabilizes the closed, inactive state of the enzyme. nih.gov

Ligand Binding Energy Calculations and Interaction Profiles

The binding of the inhibitor Bis(adenosine)-5'-pentaphosphate (Ap5A) to its primary target, adenylate kinase (AdK), has been a subject of detailed computational and structural analysis. Ap5A acts as a potent inhibitor by mimicking the binding of both ATP and AMP substrates, effectively locking the enzyme in a closed, inactive conformation. nih.govpnas.org This interaction is characterized by a significant binding free energy and a specific network of contacts within the enzyme's active site.

Computational studies, often complementing experimental data from methods like isothermal calorimetry, have provided insights into the energetics of this binding. The standard binding free energy for Ap5A to adenylate kinase is estimated to be approximately -11.0 kcal/mol. pnas.org This strong binding affinity is attributed to its nature as a bi-substrate analog, effectively capturing the combined binding energies of both ATP (approximately -6.3 kcal/mol) and AMP (approximately -4.6 kcal/mol). pnas.org

The interaction profile of Ap5A within the AdK active site is defined by numerous contacts with key residues in the CORE, ATP-binding (LID), and AMP-binding (NMP) domains. High-resolution crystal structures of AdK-Ap5A complexes (e.g., PDB IDs: 1AKE, 1ZIN, 1Z83) reveal the precise geometry of the bound ligand. rcsb.orgrcsb.orgnih.gov The two adenosine moieties of Ap5A occupy the binding sites for ATP and AMP, while the pentaphosphate chain stretches across the active site. A critical component of this interaction is often a coordinated magnesium ion (Mg²⁺), which plays a role in stabilizing the phosphate chain's conformation and interacting with both the enzyme and the ligand. rcsb.orgnih.gov In structures of Bacillus stearothermophilus adenylate kinase, the Mg²⁺ ion demonstrates a six-coordinate octahedral geometry, with its coordinated water molecules involved in interactions that are crucial for catalyzing phosphate transfer. rcsb.org The interaction network typically involves a combination of hydrogen bonds, electrostatic interactions with charged residues (like arginine), and van der Waals forces, which collectively contribute to the high affinity and stability of the complex. nih.govrcsb.org

| Parameter | Value / Description | Reference |

|---|---|---|

| Target Enzyme | Adenylate Kinase (AdK) | nih.govpnas.org |

| Binding Mode | Bi-substrate analog inhibitor, occupying both ATP and AMP binding sites. | pnas.org |

| Induced Conformation | Induces a "closed" enzyme conformation, locking the LID and NMP domains. | nih.govpnas.orgosti.gov |

| Approximate Binding Free Energy | -11.0 kcal/mol | pnas.org |

| Key Interacting Domains | CORE, LID (ATP-binding), NMP (AMP-binding). | nih.govnih.govnih.gov |

| Role of Metal Ion | Mg²⁺ ion often involved in coordinating and stabilizing the phosphate chain. | rcsb.orgnih.gov |

| Example PDB Entries | 1AKE, 1ZIN, 1Z83, 4W5J | rcsb.orgrcsb.orgnih.govresearchgate.net |

Simulation of this compound Dynamics within Protein Active Sites

Simulations of the AdK-Ap5A complex typically start from a crystal structure (e.g., PDB: 1AKE) and are run for extended periods, often on the nanosecond to microsecond timescale. nih.govelifesciences.org These studies consistently show that the binding of Ap5A stabilizes the closed conformation of AdK, characterized by reduced flexibility in the LID and NMP domains compared to the open, unligated (apo) state. nih.govnih.gov The inhibitor itself remains deeply buried within the active site, maintaining a stable set of interactions with the surrounding residues. The pentaphosphate chain, in particular, is held in a specific, extended conformation by the protein environment. rcsb.org

Advanced simulation techniques, such as replica exchange molecular dynamics (REMD), have been employed to enhance the sampling of conformational space and study the large-scale transitions of AdK. nih.gov These simulations have explored the energy landscapes of AdK in its apo, Ap5A-bound, and Mg²⁺-Ap5A-bound states. The results indicate that while the apo enzyme can sample a wide range of conformations, the presence of Ap5A creates a deep free energy minimum corresponding to the closed state, thereby trapping the enzyme and inhibiting its catalytic cycle. pnas.orgnih.gov The simulations also highlight the dynamic nature of the water molecules within the active site and their role in mediating interactions between the protein and the ligand. nih.gov The analysis of trajectories from these simulations, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), quantitatively demonstrates the rigidification of the NMP and LID domains upon Ap5A binding. nih.govnih.gov

| Simulation Aspect | Observation | Reference |

|---|---|---|

| Simulation Type | Conventional MD, Replica Exchange Molecular Dynamics (REMD). | nih.govnih.gov |

| Starting Structure | Typically based on closed-conformation crystal structures (e.g., PDB: 1AKE). | nih.govnih.gov |

| Effect on Enzyme Conformation | Stabilizes the closed state; reduces conformational heterogeneity compared to the apo form. | nih.govnih.gov |

| Domain Dynamics | Significant reduction in the flexibility (fluctuations) of the LID and NMP domains. | pnas.orgnih.gov |

| Ligand Dynamics | Ap5A remains stably bound in the active site, with the phosphate chain in an extended conformation. | rcsb.orgnih.gov |

| Energy Landscape | Ap5A binding induces a deep free energy minimum for the closed state, inhibiting the transition to an open state. | pnas.org |

Methodologies for Academic Research and Analysis of Bis Adenosine 5 Pentaphosphate

Analytical and Detection Techniques

A variety of analytical methods are employed for the detection and characterization of Ap5A, each offering distinct advantages in terms of sensitivity, selectivity, and structural elucidation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification and purity assessment of Ap5A. Reversed-phase HPLC methods are commonly used for the analysis of adenosine (B11128) and related nucleotides. zju.edu.cn For instance, a simple HPLC method can be utilized for the determination of adenosine, a component of Ap5A. zju.edu.cn The purity of commercially available Ap5A is often assayed by HPLC, with standards typically exceeding 95% purity. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hybrid technique is invaluable for accurately quantifying low levels of dinucleoside polyphosphates, including Ap5A, in complex biological samples. cuni.czuni-konstanz.de LC-MS methods can overcome the limitations of older techniques, providing more precise determination of intracellular concentrations. uni-konstanz.de For the analysis of hydrophilic nucleotides like adenosine mono-, di-, and triphosphates, which are structurally related to Ap5A, reversed-phase mixed-mode columns can be employed with LC/MS compatible conditions. sielc.com

Table 1: Chromatographic Conditions for Nucleotide Analysis

| Parameter | HPLC for Adenosine | Mixed-Mode LC for Nucleotides |

| Column | Waters Symmetry C18 | Primesep B2 |

| Mobile Phase | Gradient of 0.4% phosphoric acid and methanol | Acetonitrile/Water with Ammonium Formate Buffer |

| Detection | UV at 257 nm | ELSD or Mass Spectrometry |

| Application | Quantification in samples | Separation of hydrophilic nucleotides |

| This table is interactive and can be sorted by clicking on the headers. |

Mass spectrometry (MS) is a powerful tool for the definitive identification and structural characterization of Ap5A. Electron ionization mass spectrometry can provide fragmentation patterns that are characteristic of the molecule's structure. nist.gov In conjunction with liquid chromatography, tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of dinucleoside polyphosphates in cellular extracts. uni-konstanz.deuni-konstanz.de This approach allows for the differentiation of Ap5A from other structurally similar nucleotides and the elucidation of its metabolic fate.

Spectroscopic techniques provide crucial information regarding the concentration and three-dimensional structure of Ap5A.

UV-Vis Spectroscopy : The concentration of Ap5A in solution can be determined using UV-Vis spectroscopy, as the adenine (B156593) bases exhibit a characteristic maximum absorbance at approximately 259 nm. sielc.com The Beer-Lambert law can be applied to calculate the concentration based on the measured absorbance and the molar extinction coefficient. nih.gov UV absorption spectra have been well-characterized for related compounds like adenosine-5'-triphosphate. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is an indispensable tool for the detailed structural analysis of Ap5A and its interactions with proteins. 1H NMR studies have been used to investigate the conformation of Ap5A when bound to enzymes like adenylate kinase. nih.goviaea.org 31P NMR is particularly informative for studying the phosphate (B84403) backbone of Ap5A, revealing changes in the chemical environment of the phosphorus atoms upon binding to an enzyme, which indicates an asymmetric binding mode. nih.govpnas.org These studies provide insights into the precise orientation of the molecule within the enzyme's active site. nih.gov

Table 2: Spectroscopic Data for Ap5A and Related Compounds

| Technique | Analyte | Key Findings | Reference |

| UV-Vis | Adenosine | Absorption Maxima: 206 nm, 258 nm | sielc.com |

| 31P NMR | Ap5A | Free Ap5A shows two groups of signals for end and middle phosphates. | nih.gov |

| 31P NMR | Ap5A bound to Adenylate Kinase | Spectrum shows five distinct groups of signals, indicating asymmetric binding. | nih.gov |

| 1H NMR | Ap5A bound to Adenylate Kinase | Allows determination of the chemical shifts of protons on the adenosine units. | iaea.org |

| This table is interactive and can be sorted by clicking on the headers. |

Enzymatic Assay Development and Characterization

The development and characterization of enzymatic assays are essential for studying the synthesis and degradation of Ap5A and for identifying and characterizing the enzymes involved in its metabolism.

Spectrophotometric assays are widely used due to their convenience and cost-effectiveness. creative-enzymes.com These assays monitor the course of an enzyme reaction by measuring changes in light absorbance. creative-enzymes.comyoutube.com For enzymes that utilize NADH or NADPH, the reaction can be followed by monitoring the decrease in absorbance at 340 nm. nih.govcreative-enzymes.com Coupled enzyme assays are often employed to measure the activity of enzymes like adenylate kinase, where the product of the primary reaction is a substrate for a secondary, easily monitored reaction. uni-konstanz.de

Radiometric assays offer high sensitivity for measuring enzyme activity. These assays typically involve the use of a radiolabeled substrate, and the activity is determined by measuring the incorporation of the radiolabel into the product over time. nih.gov

Understanding the kinetics of the enzymes that synthesize and degrade Ap5A is crucial for elucidating its regulation. The Michaelis-Menten model is a fundamental framework for describing enzyme kinetics. teachmephysiology.comlibretexts.org

Key kinetic parameters that are determined include:

Km (Michaelis constant) : Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an indicator of the affinity of an enzyme for its substrate. teachmephysiology.compressbooks.pub

Vmax (maximum velocity) : The maximum rate of the reaction when the enzyme is saturated with the substrate. teachmephysiology.compressbooks.pub

kcat (turnover number) : The number of substrate molecules converted to product per enzyme molecule per unit of time. wikipedia.org

These parameters are typically determined by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation. researchgate.net For potent inhibitors like Ap5A, the inhibition constant (Ki) can also be determined to quantify its inhibitory potency. researchgate.net For example, Ap5A is a potent inhibitor of adenylate kinase. researchgate.netnih.gov

Table 3: Key Kinetic Parameters in Enzyme Analysis

| Parameter | Description | Significance |

| Km | Substrate concentration at 1/2 Vmax | Measure of enzyme-substrate affinity |

| Vmax | Maximum reaction rate at substrate saturation | Reflects the catalytic capacity of the enzyme |

| kcat | Turnover number | Represents the number of catalytic cycles per enzyme per second |

| Ki | Inhibition constant | Quantifies the potency of an inhibitor |

| This table is interactive and can be sorted by clicking on the headers. |

Inhibition Assays Utilizing Bis(adenosine)-5'-pentaphosphate

This compound (Ap5A) is a potent and highly specific inhibitor of adenylate kinase (AK), a key enzyme in cellular energy homeostasis that catalyzes the reversible reaction 2 ADP ⇔ ATP + AMP. nih.govdrugbank.com This inhibitory property makes Ap5A a valuable tool in various enzyme inhibition assays, not only for studying AK itself but also for dissecting its role in broader metabolic pathways.

Inhibition assays are fundamental experimental procedures in biochemistry used to characterize the interaction between an enzyme and an inhibitor. For Ap5A, these assays typically involve measuring the activity of an enzyme in the presence and absence of the inhibitor. The concentration of Ap5A required to reduce the enzyme's activity by half is known as the half-maximal inhibitory concentration (IC50), a key parameter determined from these assays.

The table below summarizes the effect of Ap5A on various kinases as observed in inhibition assays.

| Enzyme | Effect of Ap5A | Concentration Range | Reference |

| Adenylate Kinase | Potent Inhibition | ~2 µM | nih.gov |

| Hexokinase | No significant alteration | Up to 20 µM | nih.gov |

| Phosphofructokinase | No significant alteration | Up to 20 µM | nih.gov |

| Phosphoglycerokinase | No significant alteration | Up to 20 µM | nih.gov |

| Pyruvate Kinase | Modest reduction in activity | Up to 20 µM | nih.gov |

These assays are crucial for understanding the specificity of Ap5A and for its proper application as a selective inhibitor in complex biological systems.

Advanced Biophysical Techniques for Interaction Studies

Single-Molecule Fluorescence Resonance Energy Transfer (FRET) in Ap5A-Enzyme Systems

Single-molecule Fluorescence Resonance Energy Transfer (smFRET) is a powerful biophysical technique that allows for the measurement of distances on the nanometer scale within or between individual biomolecules. wikipedia.org This method is particularly well-suited for studying the conformational dynamics of enzymes as they interact with substrates, inhibitors, and other effector molecules. In the context of Ap5A, smFRET has been employed to investigate the conformational changes induced in enzymes like adenylate kinase upon inhibitor binding. researchgate.net

The principle of FRET involves a non-radiative energy transfer from an excited donor fluorophore to a nearby acceptor fluorophore. ulab360.com The efficiency of this transfer is highly dependent on the distance between the two fluorophores, making it a "molecular ruler." ulab360.comnih.gov In a typical smFRET experiment involving an Ap5A-enzyme system, the enzyme of interest is labeled with a donor and an acceptor fluorophore at specific sites. The binding of Ap5A, which is known to induce conformational changes such as the closing of enzyme domains, alters the distance between the fluorophores, leading to a change in the FRET efficiency. researchgate.netnih.gov

By observing these changes at the single-molecule level, researchers can gain insights into the dynamic nature of the enzyme's structure and how inhibitors like Ap5A modulate it. For example, smFRET studies on adenylate kinase have revealed that the inhibitor Ap5A can induce the closing of the enzyme's LID and NMP domains. researchgate.net These experiments can distinguish between different conformational states (e.g., open, partially closed, fully closed) and determine the kinetics of transitions between these states.

A key advantage of the single-molecule approach is its ability to reveal heterogeneity and transient intermediates that are often obscured in ensemble measurements. wikipedia.org For example, smFRET can be used in competition assays to determine the dissociation constants for other nucleotides by observing how they compete with Ap5A for binding and influence the enzyme's conformational equilibrium. researchgate.net

Protein-Ligand Interaction Mapping (e.g., Chemical Shift Perturbations in NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying the structure, dynamics, and interactions of biomolecules at an atomic level. One of the most common NMR methods for mapping the interaction between a protein and a ligand, such as Ap5A, is Chemical Shift Perturbation (CSP), also known as chemical shift mapping. nih.govprotein-nmr.org.uk

This technique relies on the high sensitivity of nuclear chemical shifts to their local electronic environment. protein-nmr.org.uk When a ligand binds to a protein, it causes changes in the chemical shifts of the nuclei in and around the binding site. nih.gov By recording NMR spectra of the protein (typically 1H-15N HSQC spectra for proteins) in the absence and presence of increasing concentrations of the ligand, one can monitor these chemical shift perturbations. nih.govnih.gov The residues that experience significant changes in their chemical shifts are presumed to be part of or close to the binding site. protein-nmr.org.uk

In the study of Ap5A-enzyme interactions, ³¹P NMR has been particularly insightful. The symmetric Ap5A molecule has two distinct groups of phosphorus signals in its free form. However, when bound to an enzyme like porcine adenylate kinase, the ³¹P NMR spectrum reveals five distinct groups of signals, indicating an asymmetric binding of Ap5A to the enzyme. nih.gov This asymmetry is further enhanced in the presence of Mg²⁺. nih.gov

The table below presents the ³¹P chemical shifts of Ap5A in its free and enzyme-bound states, demonstrating the significant perturbations upon binding.

| State of Ap5A | Phosphate Group | Chemical Shift (ppm) | Reference |

| Free Ap5A | 1-P and 5-P | 11.1 | nih.gov |

| 2-, 3-, and 4-P | 22.8 | nih.gov | |

| Ap5A bound to Adenylate Kinase | 1-P, 5-P | 10.9, 11.9 | nih.gov |

| 2-, 3-, 4-P | 20.5, 22.7, 24.0 | nih.gov | |

| MgAp5A bound to Adenylate Kinase | 1-P, 5-P | 10.5, 12.5 | nih.gov |

| 2-, 3-, 4-P | 18.6, 22.7, 25.6 | nih.gov |

These data not only confirm the binding of Ap5A but also provide detailed information about the conformation of the phosphate chain within the enzyme's active site, highlighting the power of CSP in mapping protein-ligand interactions. nih.gov

Genetic and Molecular Biology Approaches in Ap5A Research

Gene Manipulation for Investigating Ap5A Metabolism (e.g., Knockout/Overexpression)

Genetic manipulation techniques, such as gene knockout and overexpression, are powerful tools for investigating the metabolic pathways involving Ap5A. By altering the expression of genes that encode for enzymes responsible for the synthesis or degradation of Ap5A, researchers can study the physiological roles of this dinucleotide.

Gene knockout involves the targeted disruption of a specific gene, leading to a loss of function of the protein it encodes. This "loss-of-function" approach can reveal the essentiality of a particular enzyme in Ap5A metabolism. For example, if a gene encoding an Ap5A-degrading enzyme is knocked out, one might expect to see an accumulation of intracellular Ap5A. The resulting physiological or pathological phenotypes in the knockout organism can then be attributed to the elevated levels of Ap5A, providing insights into its cellular functions. While direct knockout studies for Ap5A-specific metabolizing enzymes are a key area of research, the principles have been demonstrated in related pathways. For instance, the functional knockout of the adenosine 5'-phosphosulfate reductase gene in Physcomitrella patens was used to investigate alternative routes of sulfate (B86663) assimilation, showcasing the utility of this approach in dissecting metabolic pathways. nih.gov

Conversely, gene overexpression involves introducing additional copies of a gene or placing it under the control of a stronger promoter to increase the amount of the corresponding protein. This "gain-of-function" approach can be used to study the effects of elevated enzymatic activity on Ap5A levels and cellular processes. For instance, overexpressing an enzyme that synthesizes Ap5A could be used to artificially elevate its concentration and observe the downstream consequences.

These genetic manipulation techniques are often challenging in mammalian systems but have been made more accessible with the advent of technologies like CRISPR-Cas9. nih.gov They are invaluable for validating the roles of specific enzymes in Ap5A metabolism and for understanding the broader biological significance of this signaling molecule.

Site-Directed Mutagenesis to Probe Ap5A Binding and Function

Site-directed mutagenesis is a molecular biology technique used to make specific and intentional changes to the DNA sequence of a gene. elifesciences.org This results in the production of a protein with one or more amino acid substitutions, allowing researchers to investigate the role of specific residues in protein function, such as ligand binding and catalysis. elifesciences.orgnih.gov

In the context of Ap5A research, site-directed mutagenesis is a crucial tool for identifying the amino acid residues within an enzyme's active site that are critical for binding Ap5A. By systematically replacing residues suspected to be involved in the interaction and then assessing the binding affinity of the mutant protein for Ap5A, a detailed map of the binding pocket can be constructed. nih.govmerckmillipore.com

For example, if a particular amino acid is hypothesized to form a hydrogen bond with the adenine moiety of Ap5A, mutating this residue to one that cannot form such a bond (e.g., replacing a serine with an alanine) would be expected to reduce the binding affinity for Ap5A. nih.govmerckmillipore.com The binding properties of the mutant receptors are then typically determined through radioligand binding assays or other biophysical techniques.

The functional consequences of these mutations can also be assessed. For instance, if a mutation not only reduces Ap5A binding but also affects the enzyme's catalytic activity, it suggests that the mutated residue is important for both inhibitor recognition and the catalytic mechanism.

The table below provides a hypothetical example of how data from a site-directed mutagenesis study on an Ap5A-binding protein might be presented.

| Mutant | Hypothesized Role of Wild-Type Residue | Effect on Ap5A Binding Affinity | Effect on Catalytic Activity |

| R125A | Forms salt bridge with phosphate group | Significantly reduced | Significantly reduced |

| Y210F | Forms hydrogen bond with ribose | Moderately reduced | Unchanged |

| F182A | Hydrophobic interaction with adenine | Significantly reduced | Significantly reduced |

| H250A | Coordination of Mg²⁺ ion | Significantly reduced | Significantly reduced |

By combining the results of multiple point mutations, a comprehensive understanding of the molecular determinants of Ap5A binding and its inhibitory mechanism can be achieved. nih.gov

Future Research Directions and Unexplored Avenues in Bis Adenosine 5 Pentaphosphate Research

Elucidation of Novel Biosynthetic and Degradative Pathways for Ap5A

A fundamental area requiring further exploration is the complete characterization of the enzymatic machinery responsible for the synthesis and degradation of Ap5A. While some synthetic routes have been identified, a comprehensive understanding of the enzymes involved and their regulation remains elusive.

Biosynthesis: Future research should focus on identifying and characterizing novel enzymes capable of synthesizing Ap5A. For instance, studies have shown that yeast acetyl-CoA synthetase can catalyze the synthesis of adenosine (B11128) 5'-tetraphosphate (Ap4A) and adenosine 5'-pentaphosphate (Ap5A) from ATP and polyphosphates. nih.gov This suggests that other enzymes, not traditionally associated with nucleotide metabolism, may play a role in Ap5A production under specific cellular conditions. A systematic screening of enzyme libraries for Ap5A synthetic activity could uncover new players in its biosynthesis.

Degradation: Similarly, the degradative pathways of Ap5A are not fully mapped out. While enzymes like dinucleosidetriphosphatase are known to hydrolyze similar molecules, the specific enzymes responsible for Ap5A degradation in different tissues and organisms need to be identified. wikipedia.org The cytosolic fraction of bovine adrenal medulla has been shown to contain enzymatic activities that degrade Ap5A, indicating the presence of specific hydrolases. nih.gov Future studies should aim to purify and characterize these enzymes to understand how Ap5A levels are regulated through degradation.

| Enzyme Class | Potential Role in Ap5A Metabolism | Research Focus |

| Acetyl-CoA Synthetase | Biosynthesis | Investigating substrate specificity and regulation in mammalian cells. |

| Dinucleoside Polyphosphate Hydrolases | Degradation | Identification and characterization of specific Ap5A-degrading enzymes. |

| Phosphodiesterases | Degradation | Exploring the role of various phosphodiesterases in Ap5A turnover. |

Identification of Additional Cellular Targets and Receptors for Ap5A Signaling

While adenylate kinase is the most well-characterized target of Ap5A, there is growing evidence that this dinucleoside polyphosphate interacts with other proteins to elicit a broader range of cellular effects.

A significant area of future research lies in the identification of novel Ap5A binding proteins and receptors. One promising candidate is the cardiac ryanodine (B192298) receptor (RyR2), which has been shown to be a potent activator of Ap5A. nih.govnih.gov Studies have revealed a novel high-affinity binding site for adenine (B156593) nucleotides on RyR2, which can be modulated by Ap5A. nih.govnih.gov This interaction suggests a role for Ap5A in regulating calcium release from the sarcoplasmic reticulum, a critical process in cardiac muscle contraction.

Furthermore, specific receptors for dinucleoside polyphosphates, distinct from ATP receptors, have been described in the presynaptic terminals of the rat midbrain. nih.gov These receptors are involved in neurotransmitter release and represent a key area for future investigation into the neuro-modulatory roles of Ap5A. The identification of a specific Ap5A receptor in cerebellar astrocytes that is coupled to ERK activation further underscores the importance of searching for novel receptors. nih.gov

| Potential Target | Cellular Process | Future Research Direction |

| Ryanodine Receptors (RyR2) | Calcium signaling, muscle contraction | Characterizing the physiological and pathological implications of Ap5A-RyR2 interaction. |

| Novel P2Y-like Receptors | Neurotransmission, cellular signaling | Cloning and functional characterization of specific Ap5A receptors in various tissues. |

| Ion Channels | Ion transport, membrane potential | Screening for direct modulation of various ion channels by Ap5A. |

Comprehensive Mapping of Ap5A Regulatory Networks and Signaling Cascades

A major challenge in the field is to move beyond the identification of individual targets and to map the comprehensive regulatory networks and signaling cascades initiated by Ap5A. The interaction of Ap5A with novel receptors and enzymes suggests its involvement in complex signaling pathways that are yet to be fully elucidated.

Future studies should employ systems biology approaches to map the Ap5A interactome and its downstream signaling pathways. Techniques such as affinity purification-mass spectrometry using Ap5A analogs as bait could identify a host of interacting proteins. Subsequent bioinformatic analysis can then help in constructing putative signaling networks.

Development of Advanced Analytical and Imaging Tools for Spatiotemporal Dynamics of Ap5A

To fully understand the role of Ap5A in cellular signaling, it is imperative to develop tools that allow for the visualization and quantification of its concentration and localization in real-time within living cells.

The development of fluorescent probes for Ap5A would be a significant breakthrough in the field. These probes could be based on fluorescently labeled Ap5A analogs that exhibit a change in their spectral properties upon binding to target proteins or upon enzymatic cleavage. nih.gov Such tools would enable researchers to track the spatiotemporal dynamics of Ap5A during various cellular processes.

In addition to fluorescent probes, advanced mass spectrometry imaging (MSI) techniques, such as atmospheric-pressure matrix-assisted laser desorption/ionization (AP-MALDI), hold promise for visualizing the distribution of Ap5A in tissue sections with high spatial resolution. smaldi.deapmaldi.comthermofisher.comwiley.com This could provide invaluable information about the localization of Ap5A in different cellular compartments and its potential co-localization with its binding partners.

| Technology | Application | Potential Impact |

| Fluorescent Probes | Live-cell imaging of Ap5A dynamics | Real-time visualization of Ap5A synthesis, degradation, and translocation. |

| Mass Spectrometry Imaging | High-resolution mapping of Ap5A in tissues | Understanding the tissue and subcellular distribution of Ap5A. |

| Genetically Encoded Sensors | In vivo monitoring of Ap5A levels | Enabling the study of Ap5A dynamics in whole organisms. |

Expanding Structural and Dynamic Understanding of Ap5A Interactions in Complex Biological Systems

While the interaction of Ap5A with adenylate kinase has been structurally characterized, a deeper understanding of its binding dynamics and its interactions with other proteins in a complex biological milieu is needed.

High-resolution structural techniques, such as cryo-electron microscopy (cryo-EM), could be employed to determine the structures of Ap5A in complex with its newly identified targets, such as the ryanodine receptor. This would provide atomic-level insights into the molecular basis of these interactions.

Furthermore, computational approaches, including molecular dynamics simulations, can be used to study the conformational changes induced by Ap5A binding and to predict potential binding partners. These in silico methods, when combined with experimental data, will provide a more complete picture of the structural and dynamic aspects of Ap5A signaling.

Investigating the Role of Ap5A in Inter-Kingdom Signaling (e.g., Host-Microbe Interactions)

An almost entirely unexplored area is the potential role of Ap5A in communication between different organisms, particularly between hosts and their associated microbes. Bacteria are known to produce a wide array of signaling molecules to communicate with each other and to interact with their hosts. nih.govyoutube.com While the involvement of other nucleotides like ATP and cyclic di-nucleotides in bacterial signaling is well-established, the role of dinucleoside polyphosphates like Ap5A remains a mystery. nih.govmdpi.com

Future research should investigate whether bacteria synthesize and release Ap5A as a signaling molecule. If so, it will be crucial to determine if host cells can recognize and respond to bacterial-derived Ap5A, and conversely, if bacteria can sense host-derived Ap5A. Inorganic polyphosphate, a related molecule, is known to play a role in the interactions between bacteria and their eukaryotic hosts, suggesting that other phosphate-containing molecules like Ap5A could also be involved. nih.gov This line of inquiry could open up new paradigms in our understanding of host-microbe interactions and potentially lead to novel strategies for modulating these relationships in health and disease.

Q & A

Basic Question: How is Bis(adenosine)-5'-pentaphosphate (Ap5A) synthesized in yeast, and what enzymatic systems are involved?

Answer:

Ap5A is synthesized via yeast acetyl-CoA synthetase (ACS), which catalyzes the transfer of an adenosyl group from ATP to polyphosphates (P3/P4) under specific conditions. Key parameters include:

- Optimal pH : 6.0–6.5 in MES-KOH buffer; activity drops above pH 8.0 .

- Substrate specificity : ATP, acetyl-AMP, and adenosine-5'-O-[3-thiotriphosphate] are viable adenosyl donors, with relative rates of 100, 80, and 62, respectively .

- Kinetic constants : The Km for ATP is 0.16 mM, while polyphosphate (P3) has a Km of 4.7 mM .

- Stimulants : Acetate doubles synthesis rates, likely by modulating enzyme-substrate interactions .

Basic Question: What analytical methods are used to confirm Ap5A identity and purity in enzymatic assays?

Answer:

- Thin-layer chromatography (TLC) : Silica gel sheets with fluorescent indicators separate Ap5A from ATP and ADP. Rf values and UV shadowing validate migration patterns .

- HPLC : Reverse-phase columns with UV detection (254 nm) quantify Ap5A synthesis kinetics. Retention times are cross-referenced with synthetic standards .

- Radiolabeling : [2,8-<sup>3</sup>H]ATP or [<sup>32</sup>P]polyphosphates track adenosyl/polyphosphate incorporation into Ap5A .

Advanced Question: How can researchers design experiments to study Ap5A's role in yeast sporulation?

Answer:

- Model system : Use Saccharomyces cerevisiae sporulation media with acetate induction. Monitor Ap5A levels via HPLC at 12–24 hr intervals, correlating with ascospore formation .

- Enzyme knockout : Compare Ap5A synthesis in ACS-deficient strains versus wild-type to assess enzyme contribution .

- Competitive inhibition : Introduce acetyl-CoA to suppress ACS activity, testing Ap5A's dependency on acetate availability .

Advanced Question: What experimental contradictions exist in Ap5A synthesis rates across enzyme preparations?

Answer:

Discrepancies arise from:

- Enzyme isoforms : Commercial ACS batches (e.g., Sigma lot 42H8025) show negligible activity due to mutations (e.g., Thr/Ser phosphorylation) or truncations .

- Polyphosphate availability : Intracellular P3/P4 levels vary during yeast growth phases, impacting substrate accessibility .

- pH sensitivity : Suboptimal buffering (e.g., Tris above pH 8.0) reduces adenosyl transfer efficiency .

Advanced Question: How does Ap5A function as an enzyme inhibitor, and what mechanistic insights exist?

Answer:

Ap5A competitively inhibits ATP-dependent enzymes by mimicking the transition state. Examples include:

- Carbamyl phosphate synthetase : Ap5A (Ki = 0.1 µM) binds both ATP sites, blocking catalytic adenylation .

- Adenylate kinase : Ap5A disrupts phosphotransfer by occupying the ATP/ADP-binding pockets .

Methodological note : Use isothermal titration calorimetry (ITC) or stopped-flow kinetics to quantify binding affinities and cooperativity .

Advanced Question: What strategies quantify Ap5A in complex biological matrices without interference from ATP/ADP?

Answer:

- Enzymatic depletion : Pre-treat samples with hexokinase/glucose to hydrolyze ATP/ADP, leaving Ap5A intact .

- Mass spectrometry : LC-MS/MS with multiple reaction monitoring (MRM) targets m/z transitions specific to Ap5A (e.g., 928 → 136) .

- Fluorescent probes : Develop aptamer-based sensors (e.g., SYBR Gold) with selective Ap5A recognition .

Basic Question: What physiological roles does Ap5A play beyond yeast sporulation?

Answer:

- Metabolic signaling : Ap5A regulates purine salvage pathways by modulating adenylate kinase equilibrium .

- Stress response : Elevated Ap5A levels correlate with oxidative stress in E. coli, suggesting a role in energy homeostasis .

- Enzyme regulation : Ap5A inhibits soluble guanylate cyclase, impacting cyclic nucleotide signaling .

Advanced Question: How do divalent cations influence Ap5A synthesis kinetics?

Answer:

Mg<sup>2+</sup> is essential for ACS activity, but substitution with Mn<sup>2+</sup> or Co<sup>2+</sup> reduces yields by 60–80%. Optimal Mg<sup>2+</sup> concentration is 5 mM; higher levels (>10 mM) promote ATP hydrolysis over adenosyl transfer .

Basic Question: What enzymes degrade Ap5A, and how are these pathways regulated?

Answer:

- Asymmetric dinucleoside tetraphosphatases : Hydrolyze Ap5A to ATP + Pi with a Km of 2.5 µM .

- Alkaline phosphatases : Non-specific cleavage at pH 9.0, requiring EDTA to chelate inhibitory Zn<sup>2+</sup> .

- Regulation : Degradation is suppressed during sporulation by polyphosphate accumulation, favoring Ap5A stability .

Advanced Question: How can researchers differentiate between competitive and non-competitive inhibition by Ap5A in enzyme assays?

Answer:

- Lineweaver-Burk plots : Competitive inhibition increases Km without altering Vmax; non-competitive reduces Vmax .

- Isothermal calorimetry (ITC) : Directly measures binding stoichiometry and enthalpy changes .

- Site-directed mutagenesis : Modify ATP-binding residues (e.g., Lys21 in adenylate kinase) to test Ap5A docking .

Retrosynthesis Analysis